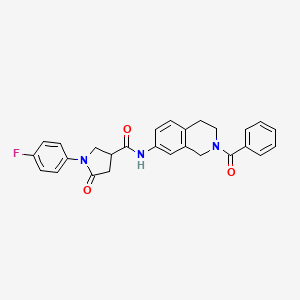![molecular formula C20H21N3O3 B2416100 1,8,8-triméthyl-5-phényl-5,8,9,10-tétrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 896012-72-9](/img/structure/B2416100.png)
1,8,8-triméthyl-5-phényl-5,8,9,10-tétrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione finds applications in:
Chemistry: : As a building block in organic synthesis, particularly in the creation of complex polycyclic structures.
Medicine: : Investigation into its use as an anti-inflammatory or anti-cancer agent due to its unique molecular structure.
Industry: : Utilized in the development of advanced materials, including polymers and nanocomposites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions starting from readily available precursors. The process may include:
Formation of the Quinoline Ring: : This step could involve a Povarov reaction where an aniline derivative reacts with an aldehyde and an alkene to form a tetrahydroquinoline structure.
Introduction of Methyl and Phenyl Groups:
Cyclization and Oxidation: : The final steps may involve cyclization to form the pyrimidoquinoline structure and oxidation to achieve the desired trione functionality.
Industrial Production Methods
While the laboratory-scale synthesis focuses on small quantities and precise conditions, industrial production would optimize these methods for scalability and cost-effectiveness. Catalysts and optimized reaction conditions are crucial for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the compound.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation reagents such as chlorine or bromine, typically in the presence of a catalyst like ferric chloride.
Major Products
The reactions yield various derivatives that can be structurally characterized using spectroscopy techniques like NMR and mass spectrometry.
Mécanisme D'action
The compound's effects are mediated through its interactions with molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biological pathways. Detailed studies using molecular docking and dynamic simulations reveal the precise binding interactions and conformational changes induced upon binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8,8-trimethyl-5-phenylquinoline-2,4-dione
5-phenylpyrimido[4,5-b]quinoline
1,8,8-trimethylquinoline derivatives
Comparison and Uniqueness
1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione stands out due to its tetrahydropyrimido ring system, which provides distinct reactivity and interaction profiles compared to other quinoline and pyrimidine derivatives
Exploring the depths of this compound showcases the nuanced interplay between structure and function that drives scientific innovation. Have you encountered other fascinating compounds in your research or interests?
Propriétés
IUPAC Name |
1,8,8-trimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2)9-12-15(13(24)10-20)14(11-7-5-4-6-8-11)16-17(21-12)23(3)19(26)22-18(16)25/h4-8,14,21H,9-10H2,1-3H3,(H,22,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWKDFDBLLYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)
![1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2416021.png)
![Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate](/img/structure/B2416022.png)
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2416023.png)


![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2416031.png)



![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2416036.png)
![1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2416037.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2416039.png)

